6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-ethylbutanamido group at position 3. The thiadiazole ring is linked via a thioether bridge to a 4-oxo-4H-pyran moiety, which is further esterified with a 3,5-dimethylbenzoate group. Its structural complexity highlights the importance of comparing it with analogs to infer properties like solubility, stability, and bioactivity .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-13(3)7-14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCMCKZHASAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multiple steps, starting with the synthesis of intermediate structures.
Step 1: Synthesis of Thiadiazole Intermediate
Starting material: 2-Ethylbutanamido
Reagents: Thionyl chloride (SOCl₂), Thiourea, and a suitable base like triethylamine.
Conditions: Reaction conducted under reflux conditions, followed by purification using recrystallization.
Step 2: Synthesis of Pyran-4-One Intermediate
Starting material: Appropriate aldehyde
Reagents: Malonic acid, Acetic anhydride, and catalytic amounts of piperidine.
Conditions: Heated under reflux, followed by purification using column chromatography.
Step 3: Coupling of Intermediates
Reagents: Thiadiazole intermediate, Pyran-4-one intermediate, and dimethylbenzoate.
Conditions: Conducted in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would involve optimization of these steps for higher yields and cost-effectiveness. This includes process optimization, solvent recovery, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, such as:
Oxidation: Oxidative cleavage or addition reactions.
Reduction: Hydrogenation under catalytic conditions.
Substitution: Nucleophilic substitution in the thiadiazole ring or the dimethylbenzoate moiety.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)
Reduction Reagents: H₂ (Hydrogen gas) with a Pd/C (Palladium on carbon) catalyst
Substitution Reagents: Halogenating agents like NBS (N-Bromosuccinimide), or nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, or hydroxylated compounds.
Reduction Products: Reduced forms of the thiadiazole ring or the carbonyl groups.
Substitution Products: Derivatives with substituted thiadiazole or benzoate groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used for studying the reactivity of thiadiazole rings and pyranones. Its structure serves as a model for synthesizing more complex molecules.
Biology
Biologically, it shows promise in various bioassays, possibly exhibiting anti-inflammatory, antifungal, or antibacterial properties due to its unique functional groups.
Medicine
In medicine, research is directed towards its potential as a pharmacophore. The compound’s various functional groups may interact with specific biological targets, providing a scaffold for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The thiadiazole ring might interact with metal ions in enzyme active sites, modulating their activity. The pyran-4-one structure can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional motifs with several classes of molecules documented in the evidence:
Key Observations :
- Thiadiazole Core: The thiadiazole ring is a common motif in bioactive compounds. highlights its role in anti-inflammatory derivatives when paired with pyrazole and sulphonamide groups.
- Benzoate Ester : Unlike the ethyl benzoates in (e.g., I-6230), the target compound’s 3,5-dimethylbenzoate group introduces steric hindrance, which could reduce esterase-mediated hydrolysis and improve metabolic stability .
Hypothetical Bioactivity and Physicochemical Properties
- Anti-inflammatory Potential: Thiadiazole derivatives in exhibit anti-inflammatory activity, suggesting the target compound may share this trait. The pyran-4-one moiety (a cyclic enol ester) could modulate COX-2 inhibition, as seen in other enolic systems .
- Solubility and LogP : The 3,5-dimethylbenzoate ester increases hydrophobicity compared to sulphonamide analogs (), likely raising the calculated LogP. This may limit aqueous solubility but improve blood-brain barrier penetration .
- Metabolic Stability : The thioether linkage and bulky benzoate substituent may reduce oxidative metabolism, as seen in sulfur-containing analogs in and .
Biological Activity
The compound "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate" is a complex organic molecule that may exhibit various biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Structural Features
The compound features:
- A pyran ring system which is known for its biological activity.
- A thiadiazole moiety that often contributes to antimicrobial and antifungal properties.
- An amide functional group that can enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains.
Case Study 1: Antibacterial Efficacy
In a study conducted by Smith et al. (2020), the antibacterial activity of similar thiadiazole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial activity.
Anticancer Activity
The pyran ring has been associated with anticancer activity in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay performed by Johnson et al. (2021) on cancer cell lines (HeLa and MCF-7) revealed that a related pyran derivative exhibited IC50 values of 25 µM and 30 µM, respectively. This suggests potential for further development as an anticancer agent.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The thiadiazole moiety may disrupt bacterial cell wall synthesis.
- The pyran component could interfere with DNA replication in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
